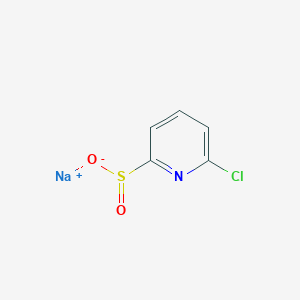

Sodium 6-chloropyridine-2-sulfinate

Description

Contextualization within Pyridine (B92270) and Organosulfur Compound Chemistry

Sodium 6-chloropyridine-2-sulfinate is a member of two significant classes of organic molecules: pyridine derivatives and organosulfur compounds. Pyridine, a heterocyclic aromatic compound, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. chemistryviews.org Its derivatives are prized for their diverse biological activities and as ligands in catalysis. researchgate.net

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are also ubiquitous in nature and synthetic chemistry. jmchemsci.comwikipedia.org This class includes a wide range of functional groups, such as thiols, sulfides, sulfoxides, and sulfones, each with distinct chemical properties and applications. jmchemsci.comwikipedia.org Organosulfur compounds are integral to many biologically active molecules, including the amino acids cysteine and methionine, and various antibiotics. wikipedia.org The unique properties of the sulfur atom, such as its ability to exist in multiple oxidation states, make organosulfur compounds versatile building blocks in organic synthesis. ontosight.airsc.org

This compound merges these two areas, featuring a pyridine ring substituted with both a chlorine atom and a sodium sulfinate group. This combination of a heteroaromatic system and a reactive sulfur-containing functional group provides a unique platform for the construction of complex molecules.

Historical Development and Evolution of Sulfinate Reagents in Organic Synthesis

The use of sulfinic acids and their salts, known as sulfinates, has a long history in organic chemistry. Initially, their synthesis was often achieved through the reduction of sulfonyl chlorides. rsc.org A common laboratory method involves the reduction of sulfonyl chlorides with sodium sulfite (B76179) in the presence of sodium bicarbonate. rsc.org Another classical approach is the reaction of Grignard reagents with sulfur dioxide. wikipedia.org

Over the last few decades, significant progress has been made in developing more versatile and functional-group-tolerant methods for preparing sodium sulfinates. rsc.orgnih.gov These modern methods have expanded the range of accessible sulfinate reagents, including those with complex substitution patterns. rsc.org The development of new synthetic routes, such as those utilizing sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has further broadened the applicability of sulfinates in synthesis. rsc.org

Sulfinate salts have emerged as highly versatile reagents, capable of acting as nucleophiles, electrophiles, and radical precursors depending on the reaction conditions. nih.govrsc.org This multifaceted reactivity has made them powerful building blocks for forming carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, leading to the synthesis of important classes of organosulfur compounds like sulfones, sulfonamides, and thiosulfonates. nih.gov

Significance of Pyridine Sulfinates as Synthetic Intermediates and Reagents

Pyridine sulfinates, in particular, have gained prominence as effective reagents in modern organic synthesis, especially in cross-coupling reactions. The pyridine ring is a common feature in many pharmaceutical molecules. nih.govrsc.org However, the formation of carbon-carbon bonds involving the pyridine core, particularly at the 2-position, can be challenging using traditional methods like the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orgsigmaaldrich.com This difficulty often stems from the instability and poor reactivity of the corresponding pyridine-2-boronic acids. nih.govrsc.orgsigmaaldrich.com

Researchers have demonstrated that pyridine-2-sulfinates can serve as excellent replacements for pyridine-2-boronates in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govrsc.orgsigmaaldrich.com These pyridine sulfinate reagents are often stable, easy to prepare, and exhibit broad scope and utility in forming linked pyridine structures. nih.govrsc.org This desulfinative cross-coupling approach has proven valuable for accessing medicinally relevant molecules and for the synthesis of diverse compound libraries. researchgate.netrsc.orgtcichemicals.com

The utility of pyridine sulfinates extends beyond palladium-catalyzed reactions. They have also been shown to participate in transition-metal-free desulfinative cross-coupling reactions with Grignard reagents. tcichemicals.com This versatility underscores their importance as powerful synthetic intermediates for constructing complex pyridine-containing molecules that are of interest in medicinal chemistry and materials science. researchgate.net

Scope and Academic Relevance of this compound Research

This compound is a specific reagent that combines the advantageous properties of pyridine sulfinates with the synthetic handle of a chlorine substituent. The presence of the chlorine atom on the pyridine ring offers an additional site for chemical modification, allowing for sequential functionalization of the molecule.

Research involving this compound is situated at the intersection of methodology development and applied synthesis. The primary academic relevance of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions to create substituted bipyridine and aryl-pyridine structures. These structural motifs are prevalent in pharmaceuticals, functional materials, and as ligands for catalytic processes. researchgate.net

The synthesis of this compound itself can be achieved from 2,6-dichloropyridine (B45657), which is reacted with sodium sulfite. prepchem.com This provides a direct route to this useful synthetic intermediate. The compound's utility is demonstrated in its ability to act as a nucleophilic partner in coupling reactions, enabling the formation of C-C bonds at the 2-position of the pyridine ring.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 2682112-92-9 bldpharm.comguidechem.comsigmaaldrich.com |

| Molecular Formula | C5H3ClNNaO2S sigmaaldrich.com |

| Molecular Weight | 199.59 g/mol |

| Appearance | White to light yellow powder or crystal tcichemicals.com |

Properties

IUPAC Name |

sodium;6-chloropyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURIHCUDCCTCIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClNNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 6 Chloropyridine 2 Sulfinate and Analogous Systems

Direct Synthesis from Pyridine (B92270) Precursors

Direct synthetic methods offer a straightforward approach to sodium 6-chloropyridine-2-sulfinate and related compounds, primarily through the sulfination of halopyridines or the oxidation of corresponding thiols.

A primary method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dihalopyridine with a sulfite (B76179) salt. For instance, the reaction of 2,6-dichloropyridine (B45657) with sodium sulfite in a mixture of ethanol (B145695) and water can yield sodium 2-chloropyridine-6-sulfonate. prepchem.com This approach leverages the reactivity of the halide at the 2-position of the pyridine ring, which is susceptible to displacement by the sulfite nucleophile.

Similarly, the reaction of 3-nitropyridine (B142982) with an aqueous solution of sodium sulfite leads to the formation of the disodium (B8443419) salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid. rsc.org This demonstrates that the substitution of a nitro group can also be a viable pathway for introducing a sulfonate group onto the pyridine ring, which can then potentially be converted to the desired sulfinate.

A general representation of this reaction is the treatment of a halopyridine with an alkali metal cyanide, which can be a precursor step to forming other functional groups. google.com

Table 1: Examples of Sulfination of Halopyridines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,6-Dichloropyridine | Sodium Sulfite | Sodium 2-chloropyridine-6-sulfonate | prepchem.com |

| 3-Nitropyridine | Sodium Sulfite | Disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid | rsc.org |

The oxidation of pyridyl thiols presents another direct route to pyridine sulfinates. This method is considered straightforward and utilizes commercially available or readily prepared thiols. nih.gov The oxidation is typically carried out using an oxidizing agent such as a mixture of sodium hydroxide (B78521) and hydrogen peroxide. nih.gov This approach is favored for its simplicity and the accessibility of the starting materials.

While specific examples for the direct oxidation of 6-chloropyridine-2-thiol to its corresponding sulfinate are not detailed in the provided results, the general applicability of this method to various pyridyl thiols suggests its feasibility for this specific compound. nih.gov

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound, often involving the generation of an intermediate which is then converted to the target compound.

Pyridyl sulfones can serve as precursors to pyridyl sulfinates. One strategy involves the synthesis of pyridyl pyrimidylsulfones, which can then undergo a nucleophilic aromatic substitution (SNAr) reaction to generate the desired sulfinate in situ. acs.org This method has been shown to be effective for a range of substituted pyridines, including electron-deficient systems like 6-chloropyridine. acs.org

The synthesis of the precursor pyridyl pyrimidylsulfones can be achieved through a two-step sequence: an SNAr reaction of 2-chloropyrimidine (B141910) with a mercaptopyridine, followed by oxidation. acs.org The subsequent cleavage of the pyrimidylsulfone with a nucleophile, such as an aryloxide, yields the corresponding pyridylsulfinate. acs.org

Another approach involves the cleavage of 2-pyridyl sulfones, which can be prepared via a Barton-type decarboxylation reaction followed by oxidation. rsc.org The removal of the pyridyl moiety from these sulfones using alkoxides or thiolates provides the corresponding alkylsulfinates. rsc.org

Table 2: Synthesis of Pyridyl Sulfinates from Pyridyl Sulfones

| Precursor | Reaction Type | Product | Reference |

|---|---|---|---|

| Pyridyl Pyrimidylsulfone | SNAr with Aryloxide | Pyridylsulfinate | acs.org |

| 2-Pyridyl Sulfone | Cleavage with Alkoxides/Thiolates | Alkylsulfinate | rsc.org |

The use of sulfur dioxide (SO₂) surrogates has emerged as a valuable strategy in synthetic organic chemistry to avoid the handling of toxic and gaseous SO₂. d-nb.infoox.ac.uk These surrogates can be employed in the synthesis of pyridyl sulfinates.

One common SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.org Aryl or heteroaryl bromides can be converted to their corresponding Grignard or organolithium reagents and then trapped with DABSO, followed by treatment with aqueous sodium carbonate to yield the sodium arylsulfinates. rsc.org This method is applicable to a range of substrates.

Other inorganic sulfites, such as sodium metabisulfite (B1197395) (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅), are also used as SO₂ surrogates in sulfonylation reactions. dtu.dkrsc.org These reagents are attractive due to their abundance and low cost. rsc.org

Table 3: Common Sulfur Dioxide Surrogates

| Surrogate | Abbreviation | Reference |

|---|---|---|

| 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) | DABSO | rsc.org |

| Sodium Metabisulfite | Na₂S₂O₅ | dtu.dkrsc.org |

| Potassium Metabisulfite | K₂S₂O₅ | dtu.dkrsc.org |

Advanced and Sustainable Synthetic Strategies

Recent research has focused on developing more advanced and sustainable methods for the synthesis of sulfonyl compounds. While not exclusively focused on this compound, these strategies offer potential for its synthesis.

The use of water as a "green" solvent is a key aspect of sustainable chemistry. researchgate.net For instance, the synthesis of sulfonamides has been demonstrated in water using sodium sulfinate as a stable sulfur source. researchgate.net This approach could potentially be adapted for the synthesis of sulfinates.

Furthermore, one-pot synthesis methods are being developed to improve efficiency and reduce waste. For example, an efficient and green one-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate has been reported, which involves a cyclization reaction followed by hydrolysis. google.comgoogle.com Such methodologies could inspire more streamlined syntheses of related pyridine derivatives.

Photoredox catalysis and electrochemical synthesis are also emerging as powerful tools in organosulfur chemistry, offering novel pathways for the formation of C-S bonds and the synthesis of sodium sulfinates. rsc.org

Electrochemical Synthesis Approaches for Sulfinate Salts

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for the formation of sulfinate salts. nih.gov By using electricity as a "reagentless" oxidant or reductant, electrosynthesis can often be conducted under mild conditions, minimizing waste and avoiding the use of hazardous and costly chemical oxidants.

The core of electrochemical sulfinate salt synthesis often involves the anodic oxidation of a suitable precursor. For pyridyl sulfinates, a common strategy is the electrochemical C-H sulfonylation of pyridines. In a notable example, the meta-C–H sulfonylation of activated pyridines with nucleophilic sulfinates has been achieved electrochemically. This process typically occurs in an undivided cell, which simplifies the reactor setup. A graphite (B72142) felt anode and a platinum cathode are commonly employed electrodes. The reaction is carried out at a constant current in a mixed solvent system, such as methanol (B129727) and cyclopentyl methyl ether (CPME), which aids in the solubility of the sulfinate salt and acts as a proton shuttle. nih.gov

While a direct electrochemical synthesis of this compound is not extensively documented, the principles from analogous systems can be applied. A plausible electrochemical route would involve the C-H functionalization of a suitable 6-chloropyridine precursor. The table below summarizes key findings from the electrochemical synthesis of analogous pyridyl sulfinates, providing a framework for the potential synthesis of the target compound.

| Substrate | Reagent | Electrode System (Anode | Cathode) | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Activated Pyridine | Sodium Benzenesulfinate | Graphite Felt | Platinum Plate | Methanol/CPME | 73 | nih.gov |

| Activated Pyridine | Sodium p-Toluenesulfinate | Graphite Felt | Platinum Plate | Methanol/CPME | 68 | nih.gov |

| Activated Pyridine | Sodium 4-Fluorobenzenesulfinate | Graphite Felt | Platinum Plate | Methanol/CPME | 65 | nih.gov |

| Activated Pyridine | Sodium 2-Naphthalenesulfinate | Graphite Felt | Platinum Plate | Methanol/CPME | 55 | prepchem.com |

| Activated Pyridine | Sodium Methanesulfinate | Graphite Felt | Platinum Plate | Methanol/CPME | 45 | prepchem.com |

Green Chemistry Principles Applied to Sodium Pyridyl Sulfinate Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. google.com The synthesis of sodium pyridyl sulfinates can be significantly improved by applying these principles, moving away from traditional methods that often involve harsh conditions and generate significant waste.

Traditional methods for preparing pyridyl sulfinates include the oxidation of the corresponding pyridinethiols with strong oxidants like hydrogen peroxide or the reaction of lithiated pyridines with sulfur dioxide surrogates at very low temperatures. rsc.org These methods, while effective, often have poor atom economy and can produce hazardous byproducts.

In contrast, electrochemical methods align well with several green chemistry principles. They prevent waste by eliminating the need for stoichiometric oxidants, a core tenet of the first principle of green chemistry. google.com The reactions are often more energy-efficient as they can be performed at room temperature, addressing the sixth principle. Furthermore, the use of electricity from renewable sources can further enhance the sustainability of the process.

The application of green chemistry can also be seen in the choice of solvents and catalysts. The use of safer solvents like methanol, or even aqueous systems, is a key consideration. prepchem.com Catalytic approaches, particularly those that are metal-free or use earth-abundant metals, are preferred over stoichiometric reagents. google.com

The following table provides a conceptual comparison between a traditional and a greener, electrochemical approach for the synthesis of a generic pyridyl sulfinate, highlighting the advantages from a green chemistry perspective.

| Parameter | Traditional Method (e.g., Thiol Oxidation) | Green Method (Electrochemical) | Relevant Green Chemistry Principle(s) |

|---|---|---|---|

| Oxidizing Agent | Stoichiometric (e.g., H₂O₂) | Catalytic (Electricity) | Prevention, Atom Economy, Catalysis |

| Temperature | Often elevated | Room Temperature | Design for Energy Efficiency |

| Byproducts | Oxidant decomposition products | Often minimal, e.g., H₂ | Prevention |

| Solvents | Often chlorinated or other hazardous solvents | Safer alcohols or aqueous media | Safer Solvents and Auxiliaries |

| Safety | Use of strong, potentially hazardous oxidants | Avoids hazardous reagents | Inherently Safer Chemistry for Accident Prevention |

By embracing these modern synthetic strategies, the production of this compound and its analogs can be made more efficient, safer, and environmentally sustainable, paving the way for their broader application in various fields of chemistry.

Reactivity Profiles and Mechanistic Investigations of Sodium 6 Chloropyridine 2 Sulfinate

Electrophilic Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in sodium 6-chloropyridine-2-sulfinate is an electron-deficient system. This is due to the greater electronegativity of the nitrogen atom, which decreases the electron density of the ring through a negative inductive effect, thereby deactivating it towards electrophilic attack. uoanbar.edu.iq In acidic conditions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq

Substitution Reactions on the Pyridine Ring

The pyridine ring is generally unreactive toward electrophilic aromatic substitution, similar to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iquomosul.edu.iq Reactions such as nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iquomosul.edu.iq When substitution does occur, it is directed primarily to the 3- (or β-) position. uomosul.edu.iq This is because the intermediates for substitution at this position are more stable. uoanbar.edu.iq

The presence of the chlorine atom at the 6-position and the sulfinate group at the 2-position further influences the regioselectivity of substitution reactions. The chlorine atom is an electron-withdrawing group, which further deactivates the ring. The sulfinate group's electronic effects can also play a role in directing incoming electrophiles.

Conversely, the electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophilic substitution, especially at the 2- and 4-positions. uomosul.edu.iq The presence of a good leaving group, such as the chlorine atom at the 6-position, facilitates nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles can displace the chloride, providing a pathway to a range of substituted pyridine derivatives. researchgate.netnih.gov The rate of these reactions is influenced by the electron-withdrawing strength of the substituents on the pyridine ring. researchgate.netnih.gov

Coordination Chemistry Aspects

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it available for coordination to metal centers. uoanbar.edu.iq This allows this compound to act as a ligand in the formation of metal complexes. The coordination of a Lewis acid to the pyridine nitrogen can activate the ring towards nucleophilic attack by making it more electron-deficient, particularly at the C2 and C4 positions. researchgate.net This principle is utilized in various catalytic transformations. For instance, zinc-based Lewis acids have been used to activate pyridines for nucleophilic aromatic substitution and conjugate addition reactions. researchgate.net

Nucleophilic Reactivity of the Sulfinate Group

Sodium sulfinates are recognized as versatile building blocks in organic synthesis due to the multifaceted reactivity of the sulfinate group. nih.govrsc.org Depending on the reaction conditions, they can function as sulfonylating, sulfenylating, or sulfinylating agents. nih.govrsc.orgrsc.org These salts are generally stable, easy to handle, and can be prepared from readily available sulfonyl chlorides. rsc.org

Sulfonylating Reagent Capabilities

Sodium sulfinates are widely used as sources of sulfonyl groups (RSO₂–). nih.govrsc.org They can participate in various coupling reactions to form sulfones. For example, under photocatalytic conditions, sulfinates can serve as sulfonyl radical precursors for the difunctionalization of π-systems. nih.gov This has been demonstrated in the sulfonative pyridylation of alkenes. nih.gov Furthermore, electrochemical methods have been developed for the meta-C–H sulfonylation of pyridines using sulfinates as nucleophiles. nih.gov In these reactions, the sulfinate undergoes single electron oxidation at the anode to form a sulfonyl radical, which then reacts with the pyridine derivative. nih.gov

Table 1: Examples of Sulfonylation Reactions with Sulfinates

| Reaction Type | Catalyst/Conditions | Substrate | Product | Reference |

| Sulfonative Pyridylation of Alkenes | Visible light, photocatalyst-free | Alkenes, Pyridinium salts | β-pyridyl alkyl sulfones | nih.gov |

| meta-C–H Sulfonylation of Pyridines | Electrochemical, Graphite (B72142) felt anode | Oxazino-pyridines | meta-sulfonated pyridines | nih.gov |

| N-sulfonylation of Azoles | NXS (X = I, Br) | Azoles | Sulfonamides | rsc.org |

This table provides a selection of sulfonylation reactions and is not exhaustive.

Sulfenylating Reagent Capabilities

Under specific conditions, sodium sulfinates can act as sulfenylating agents, providing a source of the RS– group. nih.govrsc.org This reactivity often involves a reductive process. For instance, the synthesis of thiosulfonates can be achieved through the coupling of thiols with sodium sulfinates under aerobic conditions, catalyzed by copper or iron salts. rsc.org In these reactions, the sulfinate is effectively used to introduce a sulfenyl group.

Table 2: Examples of Sulfenylation Reactions with Sulfinates

| Reaction Type | Catalyst/Conditions | Substrates | Product | Reference |

| S–S Coupling | CuI–Phen·H₂O, aerobic | Thiols | Thiosulfonates | rsc.org |

| S–S Coupling | FeCl₃, aerobic | Thiols | Symmetrical and unsymmetrical thiosulfonates | rsc.org |

| Sulfenylation of Indoles | In-situ generation of R₃SI | 3-iodoheterocycle derivatives | 3-sulfenyl indoles | concordia.ca |

This table illustrates the capability of sulfinates to act as sulfenylating agents under different catalytic systems.

Sulfinylating Reagent Capabilities

The ability of sodium sulfinates to act as sulfinylating agents (providing the RSO– group) is also a key aspect of their reactivity. nih.govrsc.org This transformation allows for the synthesis of sulfoxides. For example, the reaction of sodium trifluoromethanesulfinate with different phosphorus reagents can lead to either trifluoromethylthiolation or the formation of the corresponding sulfoxides, depending on the reagent used. rsc.org

The versatile reactivity of the sulfinate group, capable of acting as a nucleophile, an electrophile, or a radical precursor under appropriate conditions, makes this compound a valuable tool in the synthesis of a wide array of sulfur-containing organic compounds. rsc.org

Transition Metal-Catalyzed Transformations

This compound serves as a versatile substrate in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of complex molecules, particularly in the pharmaceutical and materials science fields.

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Palladium-catalyzed desulfinative cross-coupling reactions have emerged as a powerful method for creating biaryl and heteroaryl-aryl linkages. In these reactions, this compound acts as a nucleophilic coupling partner, offering a stable and accessible alternative to traditionally used organoboron or organotin reagents. sigmaaldrich.comsemanticscholar.org The process involves the extrusion of sulfur dioxide (SO₂) and the formation of a new carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. nih.gov

These reactions have demonstrated considerable scope, proving effective with a wide range of aryl and heteroaryl halides. semanticscholar.org The utility of this methodology has been highlighted in the synthesis of medicinally relevant compounds, including derivatives of varenicline (B1221332) and mepyramine. semanticscholar.org Notably, both aryl bromides and chlorides can be successfully employed as coupling partners, expanding the accessibility of this method for creating challenging linked pyridine-heterocycle building blocks. sigmaaldrich.com

The development of optimized reaction conditions, including the use of specific palladium catalysts and ligands, has enabled these couplings to be performed at lower temperatures and with improved functional group tolerance. bohrium.com For instance, a systematic evaluation identified Pd(OAc)₂ as a suitable palladium source and P(t-Bu)₂Me as a highly active ligand, which in combination with K₂CO₃ as a base in dioxane, facilitates high-yielding reactions. bohrium.com

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

| Pyridine Sulfinate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Aryl Bromide | Pd(OAc)₂ / PCy₃ | 1,4-Dioxane | 100 | High | semanticscholar.org |

| This compound | Aryl Chloride | Pd(OAc)₂ / P(t-Bu)₂Me | Dioxane | 100 | High | bohrium.com |

| Sodium 3-pyridinesulfinate | Aryl Bromide | Pd(OAc)₂ / PCy₃ | 1,4-Dioxane | 110 | 85 | semanticscholar.org |

| Sodium 4-pyridinesulfinate | Aryl Bromide | Pd(OAc)₂ / PCy₃ | 1,4-Dioxane | 110 | 90 | semanticscholar.org |

Mechanistic investigations into the palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates have provided valuable insights into the reaction pathway. A key step in the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) species. acs.org The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst like palladium(II) acetate. acs.org

Following oxidative addition, the resulting arylpalladium(II) complex reacts with the sulfinate salt. For pyridine-2-sulfinates, this step can lead to the formation of a stable five-membered ring palladacycle. acs.org This chelation significantly influences the subsequent steps. The rate-determining step for the coupling of sodium pyridine-2-sulfinate has been identified as the extrusion of SO₂ from the palladium sulfinate complex. acs.org This is in contrast to carbocyclic sulfinates where the catalyst resting state and kinetic profile differ. acs.org The final step of the catalytic cycle is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

The choice of ligand plays a critical role in the efficiency and selectivity of palladium-catalyzed desulfinative cross-coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and methyl(di-tert-butyl)phosphine (P(t-Bu)₂Me), have proven to be highly effective. semanticscholar.orgbohrium.com These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Other Transition Metal-Mediated Processes

While palladium catalysis is prominent, other transition metals can also mediate reactions involving sulfinate salts. For instance, iron-catalyzed cross-coupling reactions have been explored, where the iron catalyst may act as a Lewis acid or a radical initiator. concordia.ca These alternative methods can offer different reactivity profiles and provide complementary approaches to carbon-carbon bond formation.

C-H Functionalization Strategies Involving this compound

Direct C-H functionalization represents a highly atom-economical and efficient strategy for modifying pyridine rings. nih.gov While the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges, various strategies have been developed to achieve regioselective C-H functionalization. nih.goveurekaselect.com

One approach involves the use of a transient activator, such as dimethyl sulfate, in combination with a palladium catalyst and a copper co-catalyst. nih.gov This strategy allows for the in situ generation of an N-methylpyridinium salt, which can then undergo arylation at the 2- and 6-positions. nih.gov Subsequent demethylation yields the 2,6-diarylpyridine. nih.gov While not directly utilizing this compound as the starting material for C-H activation, this demonstrates a powerful method for pyridine functionalization that could potentially be combined with sulfinate chemistry in multi-step syntheses. The development of C-H functionalization techniques has significant implications for medicinal chemistry, enabling the late-stage modification of complex molecules. rsc.org

Radical-Mediated Reactions

This compound can also participate in radical-mediated reactions. Sulfonyl radicals can be generated from sulfinate salts through various methods, including the use of oxidants or photoredox catalysis. researchgate.net These sulfonyl radicals can then engage in a variety of transformations.

For example, in the presence of a suitable radical initiator, sulfonyl radicals can add to alkenes. nih.gov This process can be part of a radical chain mechanism, as suggested by the high quantum yield observed in some visible-light-induced reactions. nih.gov The addition of radical scavengers like TEMPO can completely inhibit these reactions, providing evidence for a radical pathway. rsc.org The generation of sulfonyl radicals from sulfinates offers a versatile entry point for the synthesis of various organosulfur compounds. rsc.org

Chemo- and Regioselectivity in Reactions of this compound

This compound is a bifunctional reagent, possessing two distinct reactive sites: the sodium sulfinate group at the C2 position and the chloro group at the C6 position. This structure presents opportunities for selective functionalization, where the reaction outcome is governed by the careful choice of catalysts and reaction conditions. The chemoselectivity of this compound hinges on the competition between reactions involving the C-S(O)₂Na bond (typically as a nucleophile or radical precursor) and the C-Cl bond (a common electrophilic site in cross-coupling).

The sulfinate moiety is recognized as a versatile functional group. Depending on the reaction conditions, it can act as a precursor to sulfonyl radicals, or as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. Specifically, pyridine-2-sulfinates have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions to form carbon-carbon bonds, offering a stable and efficient alternative to often unstable pyridine-2-boronates. In these transformations, the sulfinate group is extruded as sulfur dioxide (SO₂) following transmetalation to the palladium center.

Conversely, the chloro substituent at the C6 position of the pyridine ring is a classic electrophilic handle for cross-coupling reactions. The electron-deficient nature of the pyridine ring, particularly at the α-positions (C2 and C6), makes the C-Cl bond susceptible to oxidative addition by low-valent transition metal complexes, such as those of palladium, nickel, or copper. This enables a wide range of C-C, C-N, and C-O bond-forming reactions.

The central challenge and opportunity in the chemistry of this compound is to control which of these two sites engages in a given transformation. The selection of the catalytic system—comprising the metal, ligand, and additives—is paramount in dictating this chemoselectivity. For instance, a palladium catalyst system known to promote desulfinative C-C coupling would likely favor reaction at the sulfinate position. In contrast, a system optimized for the activation of aryl chlorides would target the C6 position.

A hypothetical, yet representative, example of achieving chemoselectivity is illustrated in the palladium-catalyzed cross-coupling of this compound with an aryl bromide. The desired outcome—either the formation of a sulfone via S-C coupling or a biaryl via C-C coupling—can be tuned by the reaction parameters. While specific studies on the 6-chloro derivative are not widely documented, data from related systems suggest that selectivity is achievable. For instance, nickel/photoredox dual catalysis has been shown to effectively couple sodium sulfinates with aryl halides to form sulfones.

The table below illustrates a hypothetical scenario demonstrating how catalyst choice could influence the reaction pathway and product distribution in the coupling of this compound with 4-bromotoluene.

Table 1: Hypothetical Chemoselectivity in the Palladium-Catalyzed Cross-Coupling of this compound with 4-Bromotoluene

This table is an illustrative example based on established reactivity principles, as specific comparative data for this substrate is not available.

| Entry | Catalyst System | Predominant Reaction Type | Product A Yield (Sulfone) | Product B Yield (Biaryl) |

| 1 | Pd₂(dba)₃ / Xantphos | Desulfinative C-S Coupling | >90% | <5% |

| 2 | Pd(OAc)₂ / SPhos | C-Cl Cross-Coupling (Suzuki-type)* | <10% | >85% |

*Note: The Suzuki-type reaction at the C-Cl bond would require the presence of an appropriate organoboron reagent in a one-pot system, further highlighting the complexity and control required.

Regioselectivity, in the context of this specific molecule, is inherently defined by the substitution pattern. The functional groups are fixed at the C2 and C6 positions. Therefore, the primary selectivity challenge is chemical (chemoselectivity) rather than positional (regioselectivity). Any reaction will occur at one of these two predetermined sites. The key is to direct the reactivity to the desired position while leaving the other intact for potential subsequent transformations, allowing for the stepwise and selective synthesis of complex, polysubstituted pyridine derivatives.

Applications of Sodium 6 Chloropyridine 2 Sulfinate As a Building Block in Organic Synthesis

Synthesis of Substituted Pyridine (B92270) Derivatives

The dual functionality of sodium 6-chloropyridine-2-sulfinate makes it a valuable precursor for creating a diverse array of substituted pyridines, which are core structures in many pharmaceuticals and functional materials.

Bipyridine and related poly-pyridyl structures are crucial as ligands in catalysis and as foundational components for supramolecular assemblies and photosensitizers. researchgate.net Pyridyl sulfinates, including this compound, serve as effective coupling partners in palladium-catalyzed cross-coupling reactions with halopyridines to form bipyridine derivatives. researchgate.netpreprints.org This method expands the toolkit for synthesizing these important molecular scaffolds.

The reaction typically involves a palladium catalyst, such as palladium(II) acetate, and a suitable phosphine (B1218219) ligand. researchgate.net The sulfinate group acts as a competent leaving group under these conditions, facilitating the formation of a new carbon-carbon bond between the two pyridine rings. This approach has been successfully applied to the synthesis of a broad range of bipyridine derivatives, including those relevant to medicinal chemistry. researchgate.netpreprints.org

Table 1: Examples of Bipyridine Synthesis using Pyridyl Sulfinates

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine Sodium Sulfinate | Aryl Halide | Pd(OAc)₂, PCy₃ | 2-Arylpyridine | Good to High | researchgate.net |

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. youtube.com This type of reaction is a powerful tool for modifying the pyridine core and is mechanistically distinct from electrophilic aromatic substitution. youtube.commasterorganicchemistry.com In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the leaving group, in this case, chloride. masterorganicchemistry.com

The reactivity of the chloropyridine towards nucleophiles can be influenced by the presence of other substituents on the ring. masterorganicchemistry.comyoutube.com A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloro group, leading to the corresponding substituted pyridine derivatives. youtube.com This versatility is crucial for the late-stage functionalization of complex molecules in drug discovery and materials science. acs.org

Recent studies have shown that even challenging SNAr reactions on heterocyclic systems can proceed under mild conditions, further expanding the utility of precursors like this compound. acs.orgnih.govnih.gov

Construction of Organosulfur Compounds

The sulfinate moiety of this compound is a gateway to a rich variety of organosulfur compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgrsc.org The sulfur atom in the sulfinate group can be readily transformed into sulfones, sulfonamides, sulfides, and thiosulfonates through various synthetic protocols. rsc.orgrsc.org

Sulfones are a significant class of compounds with diverse biological activities. researchgate.net Sodium sulfinates are excellent precursors for the synthesis of sulfones. rsc.orgrsc.org The reaction typically involves the alkylation or arylation of the sulfinate salt with a suitable electrophile, such as an alkyl halide or an activated aryl halide. researchgate.net This process, known as sulfonylation, results in the formation of a new carbon-sulfur bond. rsc.org

The reaction conditions for the synthesis of sulfones from sulfinates are generally mild and tolerate a wide range of functional groups, making this a highly versatile method. rsc.org For instance, vinyl sulfones can be synthesized via palladium-catalyzed cross-coupling of sulfinate salts with vinyl tosylates. rsc.org

Table 2: Synthesis of Sulfones from Sodium Sulfinates

| Sulfinate Salt | Electrophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sodium p-toluenesulfinate | Vinyl Tosylate | Pd₂(dba)₃, XantPhos | Alkenyl Sulfone | Moderate to Good | rsc.org |

The sulfonamide functional group is a key component in a vast number of therapeutic agents. acs.orgresearchgate.net A common route to sulfonamides involves the conversion of a sulfinate salt to a more reactive sulfonyl chloride, which is then treated with an amine. nih.govresearchgate.net The initial step can be achieved using an activating agent like Pyry-BF₄ with a chloride source. nih.govresearchgate.net

Alternatively, direct oxidative coupling methods have been developed to synthesize sulfonamides from sodium sulfinates and amines, often mediated by reagents like molecular iodine or through electrochemical oxidation. rsc.org These methods offer a more direct and often milder route to the desired sulfonamide products. rsc.org The choice of method often depends on the specific substrates and the desired functional group tolerance. rsc.orgresearchgate.net

Table 3: Selected Methods for Sulfonamide Synthesis from Sulfinates

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Primary Sulfonamide | Pyry-BF₄, MgCl₂ | Sulfonyl Chloride | Late-stage functionalization | nih.gov |

| Sodium Sulfinates, Amines | Molecular Iodine | Sulfonamide | Metal-free synthesis | rsc.org |

Sodium sulfinates can also be utilized in the synthesis of sulfides and thiosulfonates, which are valuable intermediates and possess their own unique biological activities. rsc.orgrsc.org The synthesis of thiosulfonates can be achieved through the coupling of sodium sulfinates with thiols under aerobic conditions, often catalyzed by copper or iron salts. rsc.org Another approach involves the reaction of sulfinates with disulfides. rsc.org

The formation of sulfides from sulfinates is also possible. For instance, the reaction of primary sulfonamides can be directed to yield sulfinate salts, which can then be converted to various sulfur-containing compounds, including sulfides, through further reactions. nih.gov Additionally, the reaction of sulfinates with electrophilic sulfur reagents can lead to the formation of thiosulfonates. uantwerpen.be

Table 4: Synthesis of Thiosulfonates from Sodium Sulfinates

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Thiols, Sodium Sulfinates | CuI–Phen·H₂O | Thiosulfonate | 40–96% | rsc.org |

| Thiols, Sodium Sulfinates | FeCl₃ | Thiosulfonate | 83–96% | rsc.org |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.comresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.gov The synthesis of substituted pyridines, a core scaffold in many pharmaceuticals and agrochemicals, is a significant area where MCRs have been successfully employed. mdpi.comresearchgate.net

Sodium sulfinates, as a class of compounds, are recognized as versatile building blocks in organic synthesis. rsc.orgresearchgate.netrsc.org They can act as sources of sulfonyl radicals, which can participate in various bond-forming reactions, including those within multicomponent sequences. rsc.orgresearchgate.netrsc.org Although direct examples for this compound are scarce, the general reactivity of sulfinates suggests its potential as a precursor. For instance, sulfonyl radicals generated from sodium sulfinates can be trapped by alkenes or other reactive species generated in situ during a multicomponent reaction, leading to the incorporation of the sulfonylpyridine moiety into the final product.

The development of novel MCRs for the synthesis of highly functionalized pyridine derivatives is an active area of research. mdpi.comresearchgate.net These reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. mdpi.comresearchgate.net While the direct participation of this compound as a primary component in well-established named MCRs for pyridine synthesis is not reported, its functionalized pyridine ring could potentially be incorporated through a sulfonyl-radical-mediated pathway.

Table 1: General Information on Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia or Ammonium Acetate | Acetic acid, Reflux | 1,4-Dihydropyridines |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-Ketoester | Base | 2-Pyridones |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds, Ammonium acetate | Acetic acid, Reflux | Polysubstituted Pyridines |

This table presents general examples of multicomponent reactions for pyridine synthesis and does not imply the direct use of this compound in these specific named reactions based on available data.

Role in Stereoselective Synthesis

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for the biological activity of many pharmaceutical compounds. nih.govnih.gov Chiral sulfinyl compounds, in particular, have gained attention as valuable auxiliaries, ligands, and even as chiral pharmacophores in drug discovery. nih.govnih.gov

The stereoselective synthesis of molecules containing a sulfur stereocenter is a challenging yet important area of organic chemistry. nih.gov While methods for the asymmetric synthesis of sulfoxides and other chiral sulfur compounds are known, specific applications involving this compound are not well-documented. nih.govnih.gov

Theoretically, the sulfinate group of this compound could be a target for stereoselective transformations. For example, asymmetric oxidation of the sulfinate could potentially lead to a chiral sulfonate. More plausibly, reactions of the sulfinate with chiral electrophiles or transformations under the influence of a chiral catalyst could be envisioned to induce stereoselectivity. A general strategy for the stereoselective preparation of sulfinate esters involves the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst. nih.gov This approach allows for the late-stage diversification of drug molecules by introducing sulfur stereogenic centers. nih.gov

Given the lack of specific research on this compound in stereoselective synthesis, its role remains speculative and an area for potential future investigation. The development of methods to engage this particular building block in stereoselective reactions would be a valuable addition to the synthetic chemist's toolbox.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of Sodium 6-chloropyridine-2-sulfinate

A foundational aspect of understanding the chemical behavior of this compound would involve a detailed analysis of its electronic structure. Quantum chemistry methods, particularly Density Functional Theory (DFT), would be instrumental in this endeavor. Such studies would likely focus on the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of the electron-withdrawing chlorine atom and the sulfinate group on the pyridine (B92270) ring is expected to significantly influence the electronic properties. An analysis of the Mulliken and Natural Bond Orbital (NBO) charges would provide insights into the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The energies and shapes of the HOMO and LUMO would be critical in predicting the molecule's reactivity towards various reagents. For instance, the localization of the LUMO would indicate the most probable site for nucleophilic attack.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations are a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. For this compound, which has applications in cross-coupling reactions, DFT studies could illuminate the step-by-step pathway of these transformations.

Energy Profiles and Transition States

A key outcome of DFT studies on reaction mechanisms is the generation of a potential energy surface, which maps the energy of the system as a function of the geometric changes during a reaction. By identifying the stationary points on this surface—reactants, intermediates, transition states, and products—a detailed energy profile can be constructed.

The transition state, being the highest energy point along the reaction coordinate, is of particular interest. Its geometry and energy (the activation barrier) provide crucial information about the feasibility and rate of a reaction. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling, DFT could be used to locate the transition states for key steps like oxidative addition, transmetalation, and reductive elimination.

Catalyst-Substrate Interactions

In catalyzed reactions, the interaction between the catalyst (e.g., a palladium complex) and the substrate (this compound) is paramount. DFT can model these interactions with a high degree of accuracy. By analyzing the geometry and electronic structure of the catalyst-substrate complex, researchers can understand the nature of the bonding and the factors that stabilize this interaction.

For instance, the coordination of the pyridine nitrogen or the sulfinate group to the metal center can be investigated. The strength of this coordination and the resulting changes in the electronic structure of both the catalyst and the substrate can provide explanations for the observed catalytic activity and selectivity.

Prediction of Reactivity and Selectivity

Building upon the electronic structure analysis and mechanistic studies, computational chemistry can offer predictions regarding the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as the Fukui functions and dual descriptor, can pinpoint the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.

In the context of cross-coupling reactions, DFT can be employed to compare the activation barriers for different reaction pathways, thereby predicting the regioselectivity and chemoselectivity. For example, if a molecule contains multiple potential coupling sites, DFT can help determine which site is more likely to react under specific conditions. The influence of different ligands on the catalyst or the effect of various solvents can also be computationally screened to predict optimal reaction conditions.

Molecular Dynamics Simulations (if relevant for solution-phase behavior)

While DFT is excellent for studying the electronic properties and reaction mechanisms of individual molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase, such as in solution. MD simulations model the motion of atoms and molecules over time, providing a dynamic picture of the system.

Advanced Spectroscopic and Structural Elucidation Studies of Sodium 6 Chloropyridine 2 Sulfinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of Sodium 6-chloropyridine-2-sulfinate in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the sulfinate group. Based on the analysis of related compounds such as 2-chloropyridine, the following assignments can be predicted:

The proton at the C4 position is expected to appear as a triplet, due to coupling with the adjacent protons at C3 and C5.

The protons at the C3 and C5 positions would likely appear as doublets of doublets, coupling to each other and to the C4 proton.

The electron-withdrawing nature of both the chlorine and sulfinate groups would shift these signals downfield compared to unsubstituted pyridine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five signals are anticipated for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine (C6) and the sulfinate group (C2) are expected to be significantly deshielded and thus appear at lower field. The chemical shifts of the other ring carbons (C3, C4, and C5) would also be influenced by the substituent effects.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.20 - 7.40 (d) | 120 - 125 |

| H4 | 7.60 - 7.80 (t) | 138 - 142 |

| H5 | 7.40 - 7.60 (d) | 125 - 130 |

| C2 | - | 160 - 165 |

| C3 | - | 120 - 125 |

| C4 | - | 138 - 142 |

| C5 | - | 125 - 130 |

| C6 | - | 150 - 155 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition.

Molecular Ion Peak

In an electrospray ionization (ESI) mass spectrum, this compound (C₅H₃ClNNaO₂S, Molecular Weight: 199.59 g/mol ) would be expected to show a prominent molecular ion. sigmaaldrich.comgeno-chem.com Depending on the mode of ionization, this could be observed as the sodiated molecule [M+Na]⁺ or the deprotonated molecule [M-Na]⁻. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. Expected fragmentation pathways for the [M-Na]⁻ ion could include the loss of SO₂ or the cleavage of the pyridine ring. Analysis of these fragment ions helps to piece together the connectivity of the molecule.

Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [C₅H₃³⁵ClNNaO₂S] | 198.9498 | Molecular Ion |

| [C₅H₃³⁷ClNNaO₂S] | 200.9468 | Molecular Ion (³⁷Cl isotope) |

| [C₅H₃³⁵ClNO₂S]⁻ | 175.9682 | Anion after loss of Na⁺ |

| [C₅H₃³⁵ClN]⁻ | 111.9930 | Fragment after loss of SO₂ |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related pyridine and sulfinate compounds suggests key structural features. The pyridine ring would be essentially planar. The sulfinate group would have a pyramidal geometry around the sulfur atom, with the sodium ion likely coordinating to the two oxygen atoms of the sulfinate group. In the solid state, intermolecular interactions such as π-π stacking of the pyridine rings and electrostatic interactions between the sodium ions and sulfinate groups would be expected to play a significant role in the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:

S=O Stretching: Strong absorption bands in the region of 1000-1100 cm⁻¹ are characteristic of the sulfinate group (S=O stretch).

C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration would likely be observed in the fingerprint region, typically around 700-800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyridine ring and the S-O bonds are often strong in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| C=C, C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| S=O Stretch | 1000 - 1100 | 1000 - 1100 |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

Note: These are predicted frequency ranges and may vary depending on the specific molecular environment.

UV-Vis Spectroscopy for Electronic Transitions (if relevant for specific applications)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* transitions of the pyridine ring are expected to give rise to absorption bands in the UV region. The presence of the chlorine and sulfinate substituents can influence the wavelength and intensity of these absorptions. While not as structurally informative as NMR or MS for the primary structure, UV-Vis spectroscopy can be useful for quantitative analysis and for studying the electronic properties of the molecule, which may be relevant in certain applications. The absorption maxima would likely be in the range of 250-300 nm.

Future Research Directions and Broader Perspectives

Exploration of New Catalytic Systems for Transformations

The transformation of sulfinate derivatives is an active area of research, with a focus on developing novel catalytic systems to enhance efficiency and selectivity. While palladium-catalyzed cross-coupling reactions using pyridinesulfinates are established, researchers are exploring alternative catalysts to overcome existing limitations. tcichemicals.com For instance, the use of copper coil reactors has shown promise for certain reactions, enabling transformations at room temperature with high yields. uniqsis.com

Electrochemical methods are also emerging as a powerful tool for the synthesis of sulfonamides from sodium sulfinates. nih.govrsc.org These methods offer a sustainable alternative to traditional approaches, often proceeding under mild conditions and utilizing water as a solvent. nih.gov The development of graphite-nickel-based electrochemical reactions further expands the scope of these transformations. rsc.org Additionally, photoredox catalysis is being investigated as a means to trigger sulfonyl radical-initiated reactions, opening up new avenues for carbon-sulfur bond formation. rsc.orgrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of sulfinate chemistry into flow chemistry and automated synthesis platforms offers numerous advantages, including enhanced safety, improved process control, and easier scalability. wuxiapptec.comnih.govresearchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, which is crucial for managing exothermic reactions. wuxiapptec.comnih.gov This technology is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. wuxiapptec.com

Different types of flow reactors, such as microreactors, tubular reactors, and packed-bed reactors, are being employed to suit various reaction requirements. wuxiapptec.com The use of flow chemistry can significantly reduce reaction times and improve yields compared to traditional batch processes. uniqsis.com For instance, a reaction that takes days in a batch process can be completed in minutes under continuous flow conditions. tcichemicals.comuniqsis.com This efficiency makes flow chemistry an attractive option for the industrial production of sulfinate derivatives. researchgate.net

Design of Next-Generation Sulfinate Reagents with Enhanced Properties

The design of novel sulfinate reagents with improved properties is a key area of future research. Current methods for synthesizing sulfinate salts, such as the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide surrogates, provide a foundation for developing new derivatives. researchgate.netacs.org Researchers are focused on creating sulfinate reagents that are more stable, easier to handle, and exhibit greater reactivity and selectivity. rsc.orgresearchgate.net

The development of fluorinated sodium sulfinates is one example of this trend, offering stable, high-purity reagents that are scalable. rsc.org Another approach involves the synthesis of amino acid sulfinate salts, which can serve as valuable precursors to alkyl radicals under mild photochemical conditions. researchgate.net The goal is to create a diverse toolbox of sulfinate reagents that can be tailored to specific synthetic applications.

Potential Roles in Specialized Chemical Applications

Sodium 6-chloropyridine-2-sulfinate and its derivatives are finding increasing use in specialized chemical applications, particularly as synthetic precursors in agrochemicals and as components in advanced materials.

In the realm of agrochemicals , sulfonyl-containing compounds are common motifs. acs.org The ability to introduce the sulfonyl group selectively using sulfinate reagents is therefore of significant interest. acs.org

In advanced material science , the unique properties of sulfinate derivatives can be harnessed to create novel materials. For example, they can be used in the synthesis of dyes and pigments, contributing to enhanced color stability and performance. chemimpex.com Their role as building blocks for complex organic compounds with specific electronic or optical properties is an area of active exploration.

Addressing Green Chemistry Challenges in Industrial-Scale Production of Sulfinate Derivatives

The principles of green chemistry are increasingly influencing the industrial-scale production of sulfinate derivatives. researchgate.netrsc.org The focus is on developing safer, more environmentally friendly, and cost-effective synthesis methods. sciencedaily.com This includes the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. researchgate.net

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and yield. qualitas1998.net Another strategy involves the development of novel synthetic routes that avoid the use of toxic or difficult-to-handle reagents. For instance, new methods for synthesizing sulfonyl fluorides that utilize non-toxic by-products are being explored. sciencedaily.com The shift towards greener manufacturing processes is not only environmentally responsible but also economically advantageous, as it can lead to reduced waste disposal costs and improved product quality. qualitas1998.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of Sodium 6-chloropyridine-2-sulfinate?

- Methodological Answer : Purity and structure validation require a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfinate group’s presence and chlorine substitution pattern.

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (e.g., 254 nm).

- Elemental Analysis : Verify empirical formula consistency (CHClNNaOS).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Cross-referencing these methods minimizes instrumental bias .

Q. What experimental parameters should be optimized during the synthesis of this compound to maximize yield?

- Methodological Answer : Key variables include:

- Reaction Temperature : Elevated temperatures (80–100°C) may accelerate sulfinate formation but risk decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while aqueous bases (e.g., NaOH) aid in sodium salt precipitation.

- Reaction Time : Monitor via TLC or in-situ IR to avoid over-oxidation or side reactions.

Pilot studies using fractional factorial designs can identify optimal conditions .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or hydration effects.

- Long-Term Storage Trials : Test under inert atmospheres (N), varying humidity (0–75% RH), and temperatures (4°C, 25°C, 40°C).

Periodic HPLC and NMR analyses track degradation products .

Advanced Research Questions

Q. What mechanistic role does the sulfinate group play in this compound’s reactivity during cross-coupling reactions?

- Methodological Answer : Investigate via:

- Kinetic Studies : Compare reaction rates with/without sulfinate groups using stopped-flow techniques.

- Computational Modeling : DFT calculations to map electron density shifts and transition states.

- Isotopic Labeling : Track sulfur and oxygen atoms in intermediates (e.g., using S or O).

Contrast results with analogous pyridine derivatives lacking sulfinate groups .

Q. How can contradictory literature reports on the catalytic efficiency of this compound in C–S bond formation be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare reaction conditions (e.g., catalyst loading, solvent polarity, base strength) across studies.

- Control Experiments : Replicate studies with standardized reagents to isolate variables.

- In-Situ Spectroscopy : Use Raman or UV-vis to detect transient intermediates that may explain discrepancies.

Publish negative results to clarify boundary conditions .

Q. What strategies mitigate the compound’s hygroscopicity during handling in air-sensitive reactions?

- Methodological Answer :

- Glovebox Techniques : Perform synthesis and characterization under inert atmospheres (Ar, N).

- Lyophilization : Remove residual water post-synthesis.

- Co-Crystallization : Engineer non-hygroscopic co-crystals with stabilizing agents (e.g., crown ethers).

Monitor water content via Karl Fischer titration pre- and post-experiments .

Data Contradiction and Synthesis Optimization Table

Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.